2,5-dichloro-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride
Description
2,5-Dichloro-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride is a synthetic small molecule characterized by a thiophene-3-carboxamide core substituted with dichloro groups at positions 2 and 3. The compound features a benzo[d]thiazol-2-yl moiety with an ethyl group at position 6 and a 3-morpholinopropylamine substituent. Its hydrochloride salt enhances solubility and bioavailability, making it a candidate for pharmacological studies.
Properties
IUPAC Name |
2,5-dichloro-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)thiophene-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O2S2.ClH/c1-2-14-4-5-16-17(12-14)29-21(24-16)26(7-3-6-25-8-10-28-11-9-25)20(27)15-13-18(22)30-19(15)23;/h4-5,12-13H,2-3,6-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJSVGFMJTXQST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=C(SC(=C4)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene core. One common synthetic route includes the following steps:
Thiophene Synthesis: : The thiophene ring is synthesized through a cyclization reaction of 1,4-diketones with phosphorus pentasulfide.
Chlorination: : The thiophene core is then chlorinated at the 2 and 5 positions using appropriate chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Formation of Benzo[d]thiazole: : The benzo[d]thiazole moiety is introduced through a condensation reaction involving o-aminobenzoic acid and thiosemicarbazide.
Ethylation: : The ethyl group is introduced at the 6-position of the benzo[d]thiazole ring using ethylating agents like ethyl iodide.
Morpholine Addition: : The morpholine group is added to the propyl chain using morpholine and a suitable coupling reagent.
Carboxamide Formation: : The carboxamide group is introduced through a reaction with an appropriate amine and coupling reagents.
Hydrochloride Formation: : Finally, the hydrochloride salt is formed by treating the carboxamide with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve continuous flow chemistry, automated synthesis platforms, and the use of more robust and scalable reagents. The choice of solvents, reaction conditions, and purification methods would be tailored to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed on the thiophene ring or the benzo[d]thiazole moiety.
Reduction: : Reduction reactions can be applied to the chloro groups or other functional groups present in the molecule.
Substitution: : Substitution reactions can occur at various positions on the thiophene ring or the benzo[d]thiazole moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst can be used.
Substitution: : Substitution reactions often use nucleophiles such as amines, alcohols, or halides, and may require catalysts or specific reaction conditions.
Major Products Formed
The major products formed from these reactions include oxidized thiophenes, reduced chloro derivatives, and various substituted derivatives of the benzo[d]thiazole moiety.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2,5-dichloro-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride exhibit significant antimicrobial properties. Studies have shown that thiazole derivatives can effectively combat various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound has been evaluated for its anticancer potential against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells, particularly in breast cancer models . The biological activity is hypothesized to stem from its ability to interact with specific molecular targets involved in cell cycle regulation and apoptosis.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins. These studies provide insights into the compound's potential as a lead molecule for drug development by elucidating its binding affinity and specificity towards various biological targets .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of thiazole derivatives similar to the compound , demonstrating significant efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .
Case Study 2: Anticancer Screening
In vitro studies on breast cancer cell lines revealed that derivatives of the compound significantly reduced cell viability. The mechanisms were further explored through assays that measured apoptosis markers, confirming its potential as a therapeutic agent against breast cancer .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological system or enzyme being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Analysis
The compound’s thiophene-carboxamide core differentiates it from other heterocyclic derivatives, such as 1,3,4-thiadiazoles () or thiazole-containing carbamates (). Below is a comparative analysis of key structural features:
Key Observations :
- The morpholinopropyl group enhances solubility and may interact with kinase ATP-binding pockets, a feature absent in ’s thiadiazoles.
- The 6-ethylbenzo[d]thiazol-2-yl group shares functional similarity with ’s thiazole derivatives, which are often linked to antiviral activity .
Pharmacological Activity
While the target compound lacks direct activity data, structural analogs provide insights:
- Antimicrobial Activity : highlights 1,3,4-thiadiazoles with trichloroethyl groups showing broad-spectrum antimicrobial effects . The dichloro substitution on the thiophene ring in the target compound may mimic this activity.
- Antitumor Potential: Thiazole and thiophene derivatives frequently exhibit antitumor properties via kinase inhibition. For example, ’s thiazol-5-ylmethyl carbamates resemble protease inhibitors used in cancer therapy .
- Kinase Selectivity : The morpholine moiety in the target compound is a common feature in kinase inhibitors (e.g., PI3K/mTOR inhibitors), suggesting a possible mechanism of action distinct from ’s thiadiazoles .
Pharmacokinetic Considerations
Biological Activity
2,5-Dichloro-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.
Chemical Structure and Properties
The compound features several key structural elements:
- Thiophene Ring : A five-membered aromatic ring containing sulfur.
- Benzo[d]thiazole Moiety : A fused benzene and thiazole ring system.
- Morpholinopropyl Group : A morpholine ring attached to a propyl chain.
These structural components contribute to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of benzo[d]thiazole exhibit significant antimicrobial activity. For instance, compounds similar to 2,5-dichloro-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant fungi. In vitro studies have demonstrated minimal inhibitory concentrations (MICs) as low as 50 µg/mL for related compounds .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 6-thiocyanate-β-bromo-propionyl UBT | Various bacteria | 50 |
| 4-substituted thiazoles | MRSA | <50 |
Anticancer Activity
Several studies have investigated the anticancer potential of thiazole derivatives. Compounds structurally related to 2,5-dichloro-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide have been tested against cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Some derivatives exhibited IC50 values in the micromolar range, indicating moderate to strong antiproliferative effects .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 6.46 |
| SK-Hep-1 | 6.56 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation or bacterial metabolism.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that lead to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Scavenging : Some thiazole derivatives have demonstrated antioxidant properties, reducing oxidative stress in cells .
Case Studies
- Antibacterial Efficacy : In a study evaluating various thiazole derivatives, compounds similar to the target compound were shown to inhibit the growth of resistant bacterial strains effectively. The study highlighted the importance of substituent variations in enhancing antibacterial potency .
- Anticancer Evaluation : Another investigation focused on the antiproliferative effects of thiazole-based compounds against different cancer cell lines. The results indicated that modifications to the thiophene and benzo[d]thiazole moieties could significantly influence their anticancer activity, suggesting a structure-activity relationship that warrants further exploration .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclization and functional group modifications. Key steps include:
- Using acetonitrile or DMF as solvents for cyclization, with iodine and triethylamine as catalysts (reflux for 1–3 minutes for initial steps, extended stirring for intermediates) .
- Optimizing stoichiometry of precursors like benzoylisothiocyanate, monitored via TLC .
- Final purification via recrystallization (e.g., methanol or ethyl acetate/hexane mixtures) to achieve >70% yields, as demonstrated for analogous benzothiazole carboxamides .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- 1H/13C NMR : Essential for verifying substituent positions (e.g., ethylbenzo[d]thiazole vs. morpholinopropyl groups) and connectivity .
- IR Spectroscopy : Identifies carboxamide (C=O stretch ~1650 cm⁻¹) and aromatic C-H stretches .
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., M+ at m/z 269 for related thiadiazoles ).
- HPLC-UV : Assesses purity (>95%) using reverse-phase C18 columns, referencing standards for heterocyclic analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituents on pharmacological activity?
- Methodological Answer :
- Synthetic Analogs : Replace substituents (e.g., ethyl on benzo[d]thiazole with halogens or alkyl chains) and compare bioactivity .
- Pharmacological Assays : Test analogs against target enzymes (e.g., kinases) using IC50 determination. Correlate results with NMR-derived electronic/steric profiles .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding interactions, focusing on morpholinopropyl’s role in solubility and target engagement .
Q. How can contradictions in biological activity data (e.g., antimicrobial vs. antitumor efficacy) be resolved?
- Methodological Answer :
- Standardized Assays : Apply CLSI guidelines for antimicrobial testing (pH 7.0–7.4) and NCI-60 panels for cytotoxicity to reduce variability .
- Orthogonal Validation : Use live-cell imaging alongside MTT assays to confirm antitumor activity .
- Meta-Analysis : Adjust for variables like solvent concentration (e.g., DMSO ≤0.1%) and cell line specificity across studies .
Q. What frameworks assess environmental stability and ecotoxicological risks?
- Methodological Answer :
- Hydrolysis/Photolysis Studies : Expose the compound to UV light (λ = 254 nm) and varying pH (4–9) to measure degradation half-lives .
- LC-MS/MS : Identify transformation products (e.g., dechlorinated metabolites) .
- Ecotoxicology : Use OECD guidelines (e.g., Daphnia magna acute toxicity) and QSAR models to predict bioaccumulation (logP >3 indicates high risk) .
Q. How can in silico modeling optimize pharmacokinetic properties without compromising target affinity?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding stability to targets (e.g., 100-ns simulations in GROMACS) .
- ADMET Prediction : Use SwissADME to optimize logP (aim for 2–3) and aqueous solubility by modifying substituents (e.g., morpholinopropyl for solubility vs. ethyl for lipophilicity) .
- Free Energy Perturbation (FEP) : Quantify binding energy changes when altering halogen positions on the thiophene ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
